molecular formula C9H9NOS B12807860 5H-Thiazolo(3,2-a)pyridin-5-one, 3,8-dimethyl- CAS No. 71310-15-1

5H-Thiazolo(3,2-a)pyridin-5-one, 3,8-dimethyl-

Cat. No.: B12807860
CAS No.: 71310-15-1
M. Wt: 179.24 g/mol
InChI Key: CDKOEABUKIEBES-UHFFFAOYSA-N
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Description

5H-Thiazolo(3,2-a)pyridin-5-one, 3,8-dimethyl-: is a heterocyclic compound with the molecular formula C9H9NOS and a molecular weight of 179.239 g/mol This compound features a thiazole ring fused to a pyridine ring, with methyl groups at the 3 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Thiazolo(3,2-a)pyridin-5-one, 3,8-dimethyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones or chloroacetic acid . The reaction conditions often include heating the reactants without a solvent, which facilitates the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5H-Thiazolo(3,2-a)pyridin-5-one, 3,8-dimethyl-: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazolo-pyridines, sulfoxides, sulfones, and thiazolidines .

Scientific Research Applications

5H-Thiazolo(3,2-a)pyridin-5-one, 3,8-dimethyl-: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Thiazolo(3,2-a)pyridin-5-one, 3,8-dimethyl- involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor antagonist, depending on the functional groups present on the molecule. The thiazole ring is particularly important for binding to biological targets, while the pyridine ring enhances its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Thiazolo(3,2-a)pyridin-5-one, 3,8-dimethyl-: is unique due to its specific substitution pattern and the presence of methyl groups at the 3 and 8 positions. This substitution enhances its chemical stability and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

71310-15-1

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

3,8-dimethyl-[1,3]thiazolo[3,2-a]pyridin-5-one

InChI

InChI=1S/C9H9NOS/c1-6-3-4-8(11)10-7(2)5-12-9(6)10/h3-5H,1-2H3

InChI Key

CDKOEABUKIEBES-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N(C(=CS2)C)C(=O)C=C1

Origin of Product

United States

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